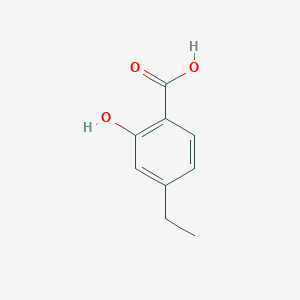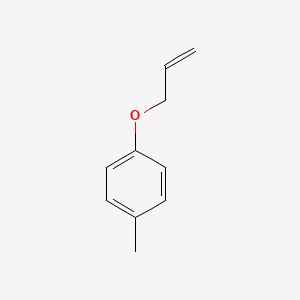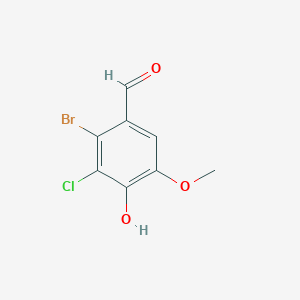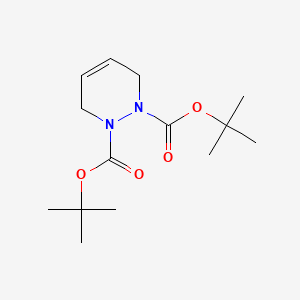
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, related compounds have been synthesized using various methods. For example, the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm) (3) to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is described .Molecular Structure Analysis
The molecular structure of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Bioorthogonal Site-Selective Conjugation of Fluorescent Dyes to Antibodies
- Application Summary: This compound is used in the synthesis of fluorescent antibodies for protein target detection and immunofluorescence applications . The antibodies are used in biochemical research and have found application in numerous protein detection and purification methods .
- Methods of Application: The antibody disulphide cleavage and re-bridging strategy is used to introduce bright fluorescent dyes without loss of the antibody function . The resulting fluorescent IgG1 type antibodies were shown to be effective imaging tools in western blot and direct immunofluorescence experiments .
- Results or Outcomes: The use of antibody drug conjugates (ADCs) has seen a substantial rise in recent times. They offer precise treatment options with fewer side effects, as the payload is guided by the antibody to its specific target .
Oxidovanadium (IV) Complex Synthesis
- Application Summary: A related compound, 4,4-Di-tert-butyl-2,2-dipyridyl, is used in the synthesis of an oxidovanadium (IV) complex .
- Methods of Application: This complex is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
- Results or Outcomes: The resulting oxidovanadium (IV) complex can catalyze the epoxidation of cyclooctene, which is a useful reaction in organic synthesis .
Organocatalytic Reductive Amination
- Application Summary: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, another related compound, is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
- Methods of Application: This compound is used in the presence of an organocatalyst to facilitate the reductive amination of carbonyl compounds .
- Results or Outcomes: The resulting amines are important in the synthesis of a wide range of organic compounds .
Di-tert-butyl Dicarbonate
- Application Summary: Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . It can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, and is commonly referred to as Boc anhydride .
- Methods of Application: This compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
- Results or Outcomes: The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis .
Propiedades
IUPAC Name |
ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNMSTXSXKVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296573 | |
| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
CAS RN |
13051-19-9 | |
| Record name | NSC109949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



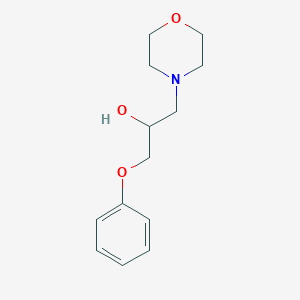
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
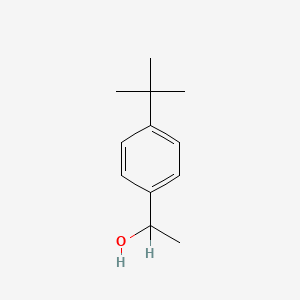
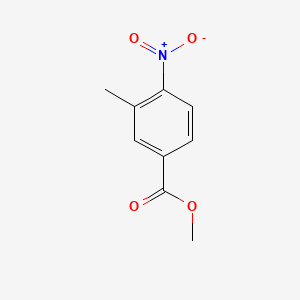
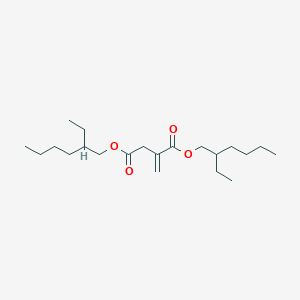
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)
